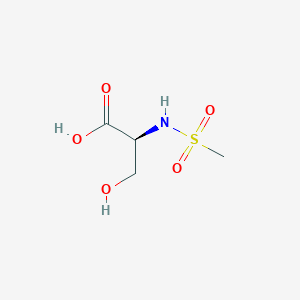

(2S)-3-hydroxy-2-methanesulfonamidopropanoic acid

Description

(2S)-3-hydroxy-2-methanesulfonamidopropanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyl group, a methanesulfonamide group, and a propanoic acid backbone. Its distinct chemical properties make it a valuable subject for research and industrial applications.

Properties

IUPAC Name |

(2S)-3-hydroxy-2-(methanesulfonamido)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO5S/c1-11(9,10)5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSCWYXDGYJSFM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamide group. This is followed by the introduction of the hydroxyl group through selective oxidation or hydrolysis reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of catalysts and automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-hydroxy-2-methanesulfonamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

- Biological Buffering Agent

- Pharmaceutical Development

- Metabolic Studies

- Analytical Chemistry

Case Study 1: Buffering Capacity in Cell Cultures

A study investigated the effectiveness of (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid as a buffering agent in mammalian cell cultures. The results indicated that this compound maintained stable pH levels during cell growth phases, which is crucial for optimal cellular function and viability.

Case Study 2: Drug Development

Research focused on modifying the structure of (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid to enhance its pharmacological properties. Variants of the compound were synthesized and tested for their activity against specific bacterial strains, demonstrating potential as an antibacterial agent.

Mechanism of Action

The mechanism by which (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methanesulfonamide groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

(2S,3R)-2-amino-3-hydroxybutanoic acid: Similar in structure but with an amino group instead of a methanesulfonamide group.

(2S)-2-hydroxy-3-methylbutanoic acid: Contains a methyl group instead of a methanesulfonamide group.

Uniqueness

(2S)-3-hydroxy-2-methanesulfonamidopropanoic acid is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications.

Biological Activity

(2S)-3-hydroxy-2-methanesulfonamidopropanoic acid, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its unique structural characteristics and biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid can be represented as follows:

- Molecular Formula: C₅H₁₁NO₃S

- Molecular Weight: 165.21 g/mol

Structural Features

The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmacology. The hydroxyl group contributes to its potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid. For instance, derivatives of similar hydroxy acids have shown significant inhibitory effects on cancer cell proliferation:

- Inhibitory Concentration (IC50) Values: A study reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for various derivatives against HCT-116 colon cancer cells, demonstrating selective toxicity towards cancerous cells over normal HEK-293 cells .

The mechanism through which these compounds exert their effects often involves modulation of key signaling pathways:

- HSP90 and TRAP1 Signaling Pathways: Compounds related to (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid have been observed to interact with heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), leading to apoptosis in cancer cells .

Cytotoxicity Assessment

A comparative cytotoxicity assessment has been conducted on various human cancer cell lines and non-cancerous cells. The findings indicate that while the compound exhibits significant cytotoxicity against cancer cells, it shows reduced toxicity towards normal cells:

| Cell Line | IC50 Value (mg/mL) |

|---|---|

| HCT-116 (Colon Cancer) | 0.12 - 0.81 |

| HEK-293 (Normal) | >361.9 |

This selectivity suggests a promising therapeutic window for further development .

Case Study 1: Antitumor Activity in Animal Models

A notable case study investigated the effects of (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid in murine models with induced tumors. The study found that treatment with the compound resulted in:

- Tumor Volume Reduction: A significant decrease in tumor volume compared to control groups.

- Histological Improvements: Reduced vascular medial thickening and perivascular fibrosis were observed upon histological examination post-treatment.

These results suggest that the compound may not only inhibit tumor growth but also prevent associated vascular complications .

Case Study 2: Cardiovascular Implications

Another study explored the potential cardiovascular benefits of related hydroxy acids in models of hypertension. The administration of these compounds was associated with:

- Reduced Blood Pressure: Significant reductions in systolic blood pressure were noted.

- Improved Vascular Function: Enhanced endothelial function and reduced markers of inflammation were documented.

These findings indicate that compounds like (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid may offer dual benefits in cancer therapy and cardiovascular health .

Q & A

What are the common synthetic routes for (2S)-3-hydroxy-2-methanesulfonamidopropanoic acid, and how can enantiomeric purity be ensured during synthesis?

Level: Basic

Methodological Answer:

Synthesis typically involves sequential functionalization of a chiral hydroxypropanoic acid scaffold. Key steps include:

- Methanesulfonamide introduction: Reacting a precursor (e.g., (2S)-2-amino-3-hydroxypropanoic acid) with methanesulfonyl chloride under controlled pH (8–9) to avoid racemization .

- Chiral resolution: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or enzymatic resolution using lipases to isolate the (2S)-enantiomer .

- Purification: Recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance enantiomeric excess (>99% ee) .

How can researchers resolve discrepancies between crystallographic data and computational conformational predictions for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise due to solvent effects or lattice packing forces in crystallography versus gas-phase computational models. Strategies include:

- Dynamic NMR analysis: Compare experimental - and -NMR chemical shifts in solution with DFT-calculated shifts (B3LYP/6-31G* level) to validate conformers .

- Molecular dynamics (MD) simulations: Run simulations in explicit solvent (e.g., water) to assess flexibility of the hydroxy and sulfonamide groups, which may explain deviations from X-ray structures .

- Variable-temperature crystallography: Collect data at multiple temperatures to identify thermally induced conformational changes .

What spectroscopic techniques are recommended for characterizing the sulfonamide moiety and confirming its regioselective incorporation?

Level: Basic

Methodological Answer:

- IR spectroscopy: Identify sulfonamide S=O stretching vibrations at 1150–1300 cm and N–H bending at ~1550 cm .

- -NMR: Detect deshielded NH protons (δ 6.5–7.5 ppm) and confirm coupling with adjacent CH groups (e.g., J ≈ 8–10 Hz) .

- High-resolution mass spectrometry (HRMS): Use ESI+ mode to verify the molecular ion ([M+H]) with <2 ppm mass error, ensuring correct sulfonamide substitution .

What strategies mitigate racemization during the synthesis of derivatives (e.g., ester or amide analogs) of this compound?

Level: Advanced

Methodological Answer:

- Low-temperature reactions: Conduct acylations or alkylations at 0–5°C to minimize base-catalyzed racemization .

- Protecting groups: Use tert-butoxycarbonyl (Boc) for the amine and tert-butyldimethylsilyl (TBS) for the hydroxy group to stabilize the chiral center during derivatization .

- Racemization assays: Monitor enantiopurity at each step via circular dichroism (CD) spectroscopy or chiral GC-MS .

How should researchers validate the compound’s stability under physiological pH conditions for biological assays?

Level: Basic

Methodological Answer:

- pH stability studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC-UV (210 nm) and quantify intact compound using calibration curves .

- Mass spectrometry: Identify degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) via LC-MS/MS fragmentation patterns .

- Biological activity correlation: Compare IC values in enzyme assays before/after stability testing to confirm functional integrity .

What are the best practices for analyzing in vitro enzyme inhibition data when using this compound as a substrate analog?

Level: Advanced

Methodological Answer:

- Kinetic assays: Use Michaelis-Menten plots to determine K (inhibition constant) under varied substrate concentrations. Fit data to competitive/non-competitive models using software like GraphPad Prism® .

- Docking studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, correlating with experimental K values .

- Control experiments: Include a known inhibitor (e.g., methotrexate for dihydrofolate reductase) to validate assay conditions and rule out nonspecific effects .

How can researchers safely handle this compound to minimize occupational exposure risks?

Level: Basic

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For aerosol generation, wear NIOSH-certified N95 respirators .

- Ventilation: Perform synthesis/purification in fume hoods with >100 ft/min face velocity to limit inhalation exposure .

- Spill management: Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

What computational tools are recommended for predicting the compound’s solubility and partition coefficient (log P)?

Level: Advanced

Methodological Answer:

- Solubility prediction: Use Abraham solvation parameters in software like ACD/Percepta® or COSMOtherm to estimate aqueous solubility, accounting for hydrogen-bonding capacity of the hydroxy and sulfonamide groups .

- log P calculation: Apply fragment-based methods (e.g., XLogP3) or quantum mechanical charge densities (e.g., DFT) to predict octanol-water partitioning .

- Experimental validation: Compare predictions with shake-flask method (HPLC quantification) or potentiometric titration .

How should contradictory bioactivity data between cell-based and cell-free assays be addressed?

Level: Advanced

Methodological Answer:

- Membrane permeability assays: Use Caco-2 cell monolayers or PAMPA to determine if poor cellular uptake explains reduced activity in cell-based systems .

- Metabolic stability testing: Incubate the compound with liver microsomes to assess first-pass metabolism, which may deactivate it in whole-cell assays .

- Target engagement studies: Employ CETSA (cellular thermal shift assay) to confirm intracellular target binding .

What regulatory considerations apply to using this compound in preclinical studies?

Level: Basic

Methodological Answer:

- ICH guidelines: Follow Q3A(R2) for impurity profiling (e.g., sulfonic acid byproducts must be <0.1%) .

- Pharmacopeial standards: Characterize identity and purity per USP-NF monographs using compendial HPLC methods (e.g., USP L51) .

- Documentation: Maintain batch records, stability data, and COA (Certificate of Analysis) for regulatory submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.